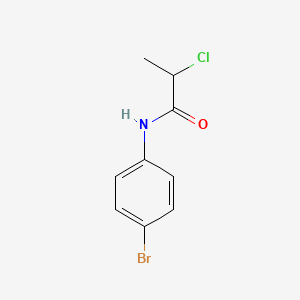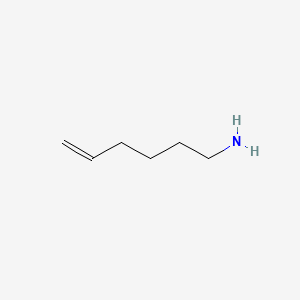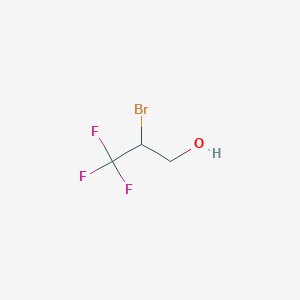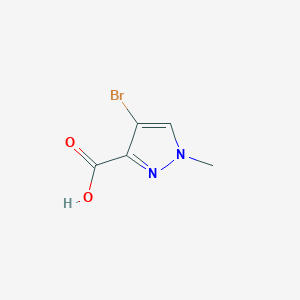
1-Bromononafluorobutane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated compounds like 1-Bromononafluorobutane often involves direct fluorination, electrochemical fluorination, or the use of fluorinating agents. For example, the synthesis of hexafluorobutane derivatives, which share a similar fluorination pattern to 1-Bromononafluorobutane, can be achieved using bromine trifluoride (BrF3) as a fluorinating agent on precursors such as succinonitrile, demonstrating the versatility of fluorinating agents in obtaining fluorinated hydrocarbons (Baker, Ruzicka, & Tinker, 1999).
Molecular Structure Analysis
The molecular structure of 1-Bromononafluorobutane is influenced by the presence of fluorine atoms, which significantly affect the compound's physical and chemical properties. The strong electronegativity of fluorine atoms creates a polarized molecular environment, impacting the molecule's reactivity and interactions with other compounds. Techniques such as X-ray crystallography and spectroscopy can be employed to elucidate the molecular geometry and electron distribution within such compounds, as demonstrated in studies analyzing the structure of related fluorinated compounds through density functional theory (DFT) calculations and experimental data (Zahedi-Tabrizi et al., 2006).
Chemical Reactions and Properties
1-Bromononafluorobutane participates in various chemical reactions characteristic of bromofluorocarbons, including nucleophilic substitution and elimination reactions. The bromine atom in the compound acts as a good leaving group, facilitating reactions with nucleophiles or elimination to form double bonds. The presence of fluorine atoms can influence the reactivity pattern, favoring certain pathways over others due to the electron-withdrawing effects of fluorine (Teinz et al., 2011).
Physical Properties Analysis
The physical properties of 1-Bromononafluorobutane, such as boiling point, melting point, density, and solubility, are significantly affected by its fluorinated structure. Perfluorinated compounds are generally characterized by their high stability, low reactivity, and unique phase behaviors compared to their hydrocarbon counterparts. The measurement of these properties is crucial for applications and handling of the compound (Varushchenko, Druzhinina, & Sorkin, 1997).
Chemical Properties Analysis
The chemical properties of 1-Bromononafluorobutane, including its reactivity with various organic and inorganic reagents, stability under different conditions, and potential for undergoing transformations into other useful fluorinated compounds, are areas of significant interest. Studies on related fluorinated compounds provide insights into the mechanisms and outcomes of reactions involving fluorine and bromine atoms in organic molecules, highlighting the influence of these atoms on chemical behavior and reactivity (Coe et al., 1981).
Applications De Recherche Scientifique
Heat Capacities and Thermodynamic Properties
1-Bromononafluorobutane has been studied for its thermodynamic properties. Research by Chorążewski, Góralski, and Tkaczyk (2005) focused on the heat capacities of various 1-bromoalkanes, including 1-bromononafluorobutane, in a temperature range from 284 K to 353 K. They utilized differential scanning calorimetry and performed a group additivity analysis to understand the contributions of different groups like CH3, CH2, Cl, and Br to the heat capacities of these compounds (Chorążewski, Góralski, & Tkaczyk, 2005).
Viscosity and Fluid Dynamics
Research by Ryshkova, Belenkov, and Postnikov (2020) provided new experimental data on the viscosity of liquid bromoalkanes, including 1-bromononafluorobutane, across various temperature ranges. Their findings contribute to understanding the fluid dynamics of these compounds, especially relevant in industrial applications where the flow properties of chemicals are crucial (Ryshkova, Belenkov, & Postnikov, 2020).
Phase Transitions and Molecular Structure
Another study by Varushchenko, Druzhinina, and Sorkin (1997) explored the low-temperature heat capacity of crystalline and liquid 1-bromononafluorobutane. Their research identified various phase transitions in this compound and contributed to understanding its thermodynamic functions and molecular structure, which is vital for its application in material science and chemical engineering (Varushchenko, Druzhinina, & Sorkin, 1997).
Molecular Connectivity and Spectroscopy
Research has also been conducted on the vibration spectra and rotational isomerism of chain molecules, including 1-bromoalkanes. Ogawa et al. (1978) investigated the Raman and infrared spectra of these compounds in various states, contributing to the understanding of their molecular connectivity and isomerism. This research is significant for chemical synthesis and the study of molecular interactions (Ogawa et al., 1978).
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEIKEYTQKDDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC4F9, C4BrF9 | |
| Record name | Butane, 1-bromo-1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338641 | |
| Record name | 1-Bromoperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromononafluorobutane | |
CAS RN |
375-48-4 | |
| Record name | 1-Bromoperfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorobutyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















